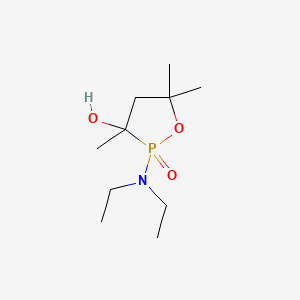![molecular formula C23H15Br2N5O3 B11706924 2,4-dibromo-6-{(E)-[(1-{[(E)-(3-nitrophenyl)methylidene]amino}-4-phenyl-1H-imidazol-2-yl)imino]methyl}phenol](/img/structure/B11706924.png)
2,4-dibromo-6-{(E)-[(1-{[(E)-(3-nitrophenyl)methylidene]amino}-4-phenyl-1H-imidazol-2-yl)imino]methyl}phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-DIBROMO-6-[(E)-({1-[(E)-[(3-NITROPHENYL)METHYLIDENE]AMINO]-4-PHENYL-1H-IMIDAZOL-2-YL}IMINO)METHYL]PHENOL is a complex organic compound characterized by its unique structure, which includes bromine, nitro, and imidazole groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-DIBROMO-6-[(E)-({1-[(E)-[(3-NITROPHENYL)METHYLIDENE]AMINO]-4-PHENYL-1H-IMIDAZOL-2-YL}IMINO)METHYL]PHENOL typically involves multiple steps:
Formation of the Imidazole Core: The imidazole core can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Nitro Group Introduction: The nitro group is introduced through nitration, typically using a mixture of concentrated nitric and sulfuric acids.
Schiff Base Formation: The final step involves the formation of the Schiff base by reacting the imidazole derivative with 3-nitrobenzaldehyde under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenol and imidazole moieties.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Sodium methoxide or other nucleophiles in an appropriate solvent like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenols or imidazoles depending on the nucleophile used.
科学的研究の応用
2,4-DIBROMO-6-[(E)-({1-[(E)-[(3-NITROPHENYL)METHYLIDENE]AMINO]-4-PHENYL-1H-IMIDAZOL-2-YL}IMINO)METHYL]PHENOL has several research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its imidazole and nitro functionalities.
Materials Science: Utilized in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
作用機序
The mechanism of action of this compound is largely dependent on its interaction with biological targets. The imidazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.
類似化合物との比較
Similar Compounds
2,4-DIBROMO-6-[(E)-({1-[(E)-[(2-HYDROXYPHENYL)IMINO]METHYL}PHENOL: Similar structure but with a hydroxyl group instead of a nitro group.
2,4-DIBROMO-6-[(E)-({1-[(E)-[(1H-1,2,4-TRIAZOL-3-YLIMINO)METHYL]PHENOL: Contains a triazole ring instead of an imidazole ring.
Uniqueness
The presence of both bromine and nitro groups, along with the imidazole ring, makes 2,4-DIBROMO-6-[(E)-({1-[(E)-[(3-NITROPHENYL)METHYLIDENE]AMINO]-4-PHENYL-1H-IMIDAZOL-2-YL}IMINO)METHYL]PHENOL unique. This combination of functional groups provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C23H15Br2N5O3 |
|---|---|
分子量 |
569.2 g/mol |
IUPAC名 |
2,4-dibromo-6-[(E)-[1-[(E)-(3-nitrophenyl)methylideneamino]-4-phenylimidazol-2-yl]iminomethyl]phenol |
InChI |
InChI=1S/C23H15Br2N5O3/c24-18-10-17(22(31)20(25)11-18)13-26-23-28-21(16-6-2-1-3-7-16)14-29(23)27-12-15-5-4-8-19(9-15)30(32)33/h1-14,31H/b26-13+,27-12+ |
InChIキー |
XSLBTOJNYIJBCL-BNWAJVQHSA-N |
異性体SMILES |
C1=CC=C(C=C1)C2=CN(C(=N2)/N=C/C3=C(C(=CC(=C3)Br)Br)O)/N=C/C4=CC(=CC=C4)[N+](=O)[O-] |
正規SMILES |
C1=CC=C(C=C1)C2=CN(C(=N2)N=CC3=C(C(=CC(=C3)Br)Br)O)N=CC4=CC(=CC=C4)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(1H-indol-3-yl)ethyl]-2,4,6-triphenylpyridinium](/img/structure/B11706852.png)

![11-Chloro-7-oxo-7H-benzimidazo[2,1-a]benz[de]isoquinoline-3,4-dicarboxylic acid](/img/structure/B11706861.png)
![N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-4-iodobenzamide](/img/structure/B11706863.png)
![Ethyl 2-({[(4-fluorobenzoyl)amino]carbothioyl}amino)-5,6-dihydro-4H-cyclopenta[B]thiophene-3-carboxylate](/img/structure/B11706870.png)

![(5Z)-3-(4-ethoxyphenyl)-5-[(4-methylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11706882.png)

![(4E)-4-[2-(4-iodophenyl)hydrazinylidene]-2-(4-nitrophenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11706889.png)
![N-{2,2-dichloro-1-[(4-{2,2,2-trichloro-1-[(2,2-dimethylpropanoyl)amino]ethoxy}-2-pyrimidinyl)thio]vinyl}-2,2-dimethylpropanamide](/img/structure/B11706896.png)



![2-[(3Z)-3-(benzoylhydrazono)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B11706915.png)
